N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiazole ring, and a trifluoromethyl-substituted benzamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated ketone under acidic conditions. The resulting thiazole intermediate is then coupled with a 4-methoxyphenyl ethylamine derivative through a nucleophilic substitution reaction.
The final step involves the introduction of the trifluoromethylbenzamide moiety. This can be achieved by reacting the intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and trifluoromethyl group are known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole and trifluoromethylbenzamide moieties.
Bromomethyl methyl ether: Contains a methoxy group but differs significantly in structure and reactivity.
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and trifluoromethyl group enhances its potential as a bioactive compound, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-27-17-8-4-14(5-9-17)19-25-16(12-28-19)10-11-24-18(26)13-2-6-15(7-3-13)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNUNQFEMRJEDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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